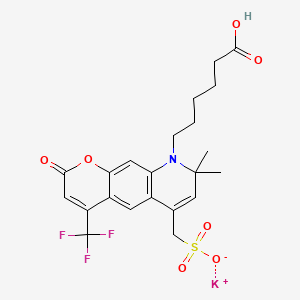![molecular formula C18H22O3 B12380903 (3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid](/img/structure/B12380903.png)
(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid is an organic compound with a complex structure that includes a phenyl ring, an alkyne group, and an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the ether linkage: This step involves the reaction of 4-hydroxyphenylacetylene with 2,3-dimethylbut-2-en-1-ol in the presence of a base such as potassium carbonate to form the ether intermediate.
Alkyne addition: The ether intermediate is then subjected to a Sonogashira coupling reaction with a suitable alkyne precursor, such as 3-bromohex-4-yne, in the presence of a palladium catalyst and a copper co-catalyst.
Hydrolysis and purification: The final step involves the hydrolysis of the ester group to yield the desired this compound, followed by purification using column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride for selective reductions.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of nitro or bromo derivatives of the phenyl ring.
科学研究应用
(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
作用机制
The mechanism of action of (3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
相似化合物的比较
Similar Compounds
(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-enoic acid: Similar structure but with an alkene group instead of an alkyne.
(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hexanoic acid: Similar structure but with an alkane group instead of an alkyne.
(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-yn-2-ol: Similar structure but with a hydroxyl group at the terminal position.
Uniqueness
The presence of the alkyne group in (3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid imparts unique reactivity compared to its analogs with alkene or alkane groups. This allows for a broader range of chemical transformations and potential applications. Additionally, the specific stereochemistry (3S) may confer distinct biological activity, making it a valuable compound for targeted research and development.
属性
分子式 |
C18H22O3 |
|---|---|
分子量 |
286.4 g/mol |
IUPAC 名称 |
(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C18H22O3/c1-5-6-16(11-18(19)20)15-7-9-17(10-8-15)21-12-14(4)13(2)3/h7-10,16H,11-12H2,1-4H3,(H,19,20)/t16-/m0/s1 |
InChI 键 |
PZCCCBKQGSMWLD-INIZCTEOSA-N |
手性 SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC(=C(C)C)C |
规范 SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC(=C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


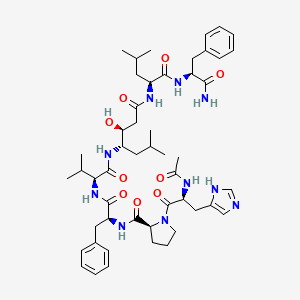
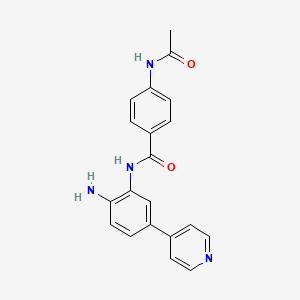
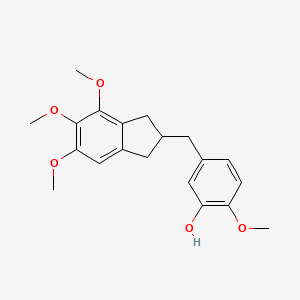
![cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]](/img/structure/B12380851.png)

![2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide](/img/structure/B12380865.png)
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)
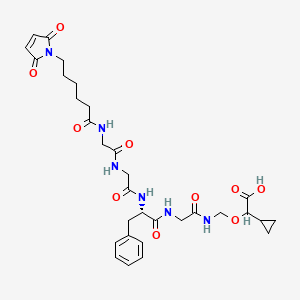

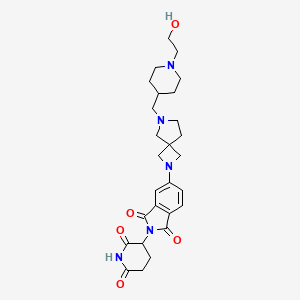
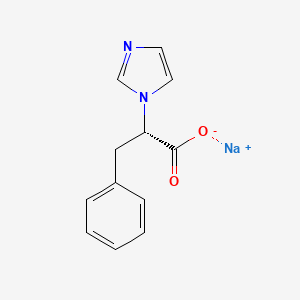
![Tetrasodium;5-amino-3-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380901.png)

